2-Ethoxy-1,3,2-diazaphosphinane
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Overview
Description
2-Ethoxy-1,3,2-diazaphosphinane is a compound belonging to the class of diazaphosphinanes, which are known for their versatile reactivity in organic synthesis. This compound is characterized by the presence of an ethoxy group attached to a diazaphosphinane ring, making it a unique entity in the realm of phosphorus-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,3,2-diazaphosphinane typically involves the reaction of ethoxyphosphine with a suitable diazaphosphinane precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran at controlled temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-1,3,2-diazaphosphinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
2-Ethoxy-1,3,2-diazaphosphinane has found applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrogenation reactions and as a hydride donor.
Biology: The compound’s reactivity is explored in biochemical assays and enzyme studies.
Industry: It is utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1,3,2-diazaphosphinane involves its ability to donate hydride ions, hydrogen atoms, or protons. This versatility is attributed to the unique electronic structure of the diazaphosphinane ring, which allows for multiple pathways of hydrogen transfer. The compound can engage in electron transfer processes, generating phosphinyl radicals that participate in various organic transformations .
Comparison with Similar Compounds
1,3,2-Diazaphosphinane: A close analog without the ethoxy group.
1,3,2-Diazaphospholidine: Another related compound with a different ring structure.
1,3,2-Diazaphosphole: A compound with a five-membered ring structure.
Uniqueness: 2-Ethoxy-1,3,2-diazaphosphinane stands out due to the presence of the ethoxy group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where other diazaphosphinanes may not be as effective .
Properties
CAS No. |
104150-30-3 |
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Molecular Formula |
C5H13N2OP |
Molecular Weight |
148.14 g/mol |
IUPAC Name |
2-ethoxy-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C5H13N2OP/c1-2-8-9-6-4-3-5-7-9/h6-7H,2-5H2,1H3 |
InChI Key |
SOQYLXMLCXCMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1NCCCN1 |
Origin of Product |
United States |
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